N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
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Overview
Description
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is a useful research compound. Its molecular formula is C18H26N2O3S and its molecular weight is 350.48. The purity is usually 95%.
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Scientific Research Applications
Novel Catalysts and Synthesis Methods
Nanosized N-Sulfonated Brönsted Acidic Catalysts : A study introduced a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. This catalyst showed excellent yields, short reaction times, and could be reused multiple times without loss of catalytic activity, illustrating its potential in efficient and sustainable chemical synthesis (O. Goli-Jolodar et al., 2016).
Cyclization Cascades to Prepare Aza-Heterocycles : Another research demonstrated the use of alpha-sulfinylenamides in a tandem Pummerer/Mannich cyclization cascade, leading to the preparation of fused isoquinoline lactams. This method provides a pathway for creating complex aza-heterocycles, essential in drug discovery and development (A. Padwa et al., 2002).
Anticancer Agents
Oxidative Stress-Inducing Anticancer Agents : Aromatic sulfonamides containing a condensed piperidine moiety, including structures similar to the queried compound, were synthesized and tested for their ability to induce oxidative stress and cytotoxic effects in cancer cells. These compounds displayed significant cytotoxicity, highlighting their potential as anticancer agents (Ramóna Madácsi et al., 2013).
Novel Synthesis Routes
Enantioselective Intramolecular Carboamination : Research on the enantioselective oxidative cyclizations of γ-alkenyl arylsulfonamides for synthesizing nitrogen heterocycles has been reported. Utilizing chiral copper(II) complexes, this method allows the synthesis of various heterocycles with good to excellent yields and enantioselectivity, opening new avenues for the production of chiral compounds (W. Zeng & S. Chemler, 2007).
Mechanism of Action
Target of Action
The primary target of N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide is the PYR/PYL family of ABA receptors in plants . These receptors play a crucial role in the plant’s response to drought and other abiotic stresses .
Mode of Action
This compound acts as a potent activator of multiple members of the PYR/PYL family of ABA receptors . It binds directly to these receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling .
Biochemical Pathways
Upon activation by this compound, the ABA receptors inhibit PP2C, a group of enzymes that negatively regulate ABA signaling . This inhibition allows for the activation of downstream ABA signaling pathways, which are involved in the plant’s response to abiotic stresses .
Pharmacokinetics
It is known that the compound is used in research settings, suggesting that it has sufficient bioavailability for its effects to be studied .
Result of Action
The activation of ABA receptors by this compound leads to a variety of molecular and cellular effects. These include the inhibition of seed germination, prevention of leaf water loss, and promotion of drought resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s ability to help plants resist abiotic stresses suggests that its efficacy may be particularly pronounced in environments where such stresses are prevalent .
Biochemical Analysis
Biochemical Properties
N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide interacts with the PYR/PYL family of ABA receptors, resulting in the inhibition of type 2C phosphatases (PP2C) and activation of downstream ABA signaling . This interaction is crucial for the compound’s role in biochemical reactions.
Cellular Effects
The effects of this compound on cells are primarily related to its influence on ABA signaling. By binding to ABA receptors and inhibiting PP2C, it can affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to ABA receptors, leading to the inhibition of PP2C. This results in the activation of downstream ABA signaling, which can lead to changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are closely tied to ABA signaling. The compound’s interaction with ABA receptors and PP2C suggests that it may influence metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with ABA receptors and PP2C. These interactions may direct the compound to specific compartments or organelles within the cell .
Properties
IUPAC Name |
N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-2-12-20-17-10-9-15(13-14(17)8-11-18(20)21)19-24(22,23)16-6-4-3-5-7-16/h9-10,13,16,19H,2-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOTWOYRMQUCDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.